

"Purine phosphoribosyltransferase-IN-1" chemical properties and structure

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Compound of Interest

Compound Name: *Purine phosphoribosyltransferase-IN-1*

Cat. No.: *B15559334*

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Purine Phosphoribosyltransferase-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine phosphoribosyltransferase-IN-1, also identified as compound (S,R)-48, is a potent inhibitor of 6-oxopurine phosphoribosyltransferases (PRTs). This technical guide provides a comprehensive overview of its chemical properties, structure, biological activity, and the experimental protocols used for its characterization. The compound has demonstrated significant inhibitory activity against PRTs from parasitic protozoa, including *Plasmodium falciparum*, *Plasmodium vivax*, and *Trypanosoma brucei*, making it a molecule of interest in the development of novel anti-parasitic agents.

Chemical Properties and Structure

Purine phosphoribosyltransferase-IN-1 is an acyclic nucleoside phosphonate. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	Disodium;hydrogen [(2R,3S)-2-[[[(2-amino-6-oxo-1H-purin-9-yl)methyl]oxymethyl]-3-hydroxy-4-phosphonatooxybutyl]phosphonate
Molecular Formula	C ₁₁ H ₁₅ N ₅ Na ₄ O ₁₀ P ₂ [1]
Molecular Weight	531.17 g/mol [1]
CAS Number	2784631-28-1 [1]
SMILES	<chem>O=P([O-])([O-])COC--INVALID-LINK--([O-])=O)O">C@@HCN1C=NC2=C1N=C(N)NC2=O</chem> [2]
Appearance	Solid
Storage	Store at -20°C for long-term storage.

Biological Activity

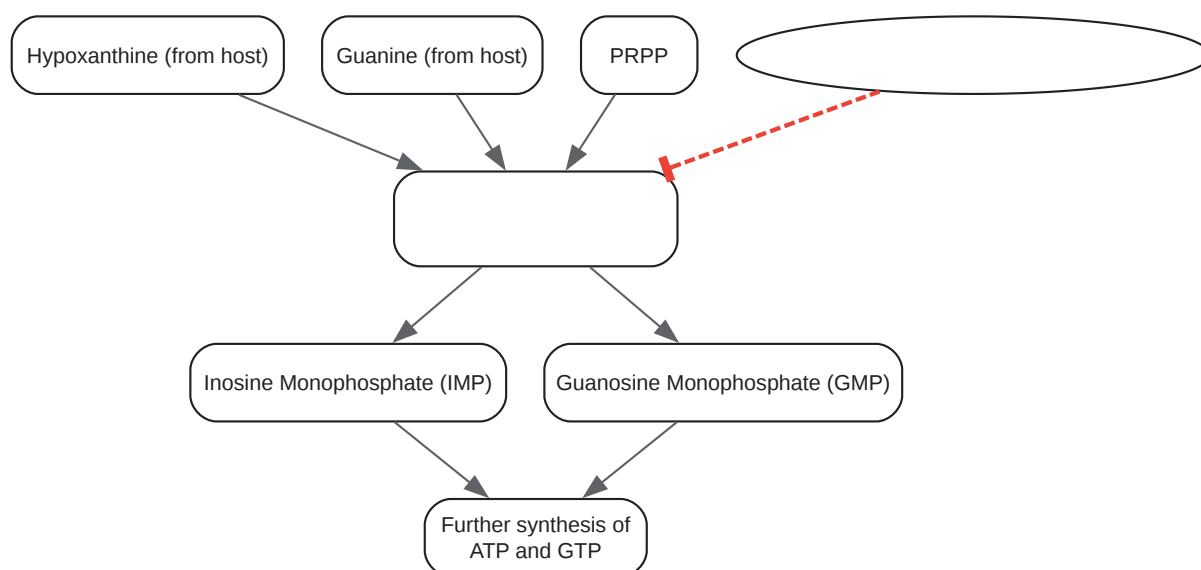
Purine phosphoribosyltransferase-IN-1 is a potent inhibitor of 6-oxopurine phosphoribosyltransferases, key enzymes in the purine salvage pathway of various parasitic organisms. These parasites are typically purine auxotrophs, meaning they cannot synthesize purines de novo and rely on salvaging them from their host. Inhibition of this pathway is therefore a critical strategy for anti-parasitic drug development.

The inhibitory activity of **Purine phosphoribosyltransferase-IN-1** against several parasitic enzymes is detailed in the table below.

Target Enzyme	Organism	K _i (nM)
6-oxopurine phosphoribosyltransferase	Plasmodium falciparum (Pf)	50 [2]
6-oxopurine phosphoribosyltransferase	Plasmodium vivax (Pv)	20 [2]
6-oxopurine phosphoribosyltransferase	Trypanosoma brucei (Tbr)	2 [2]

Signaling Pathway: The Purine Salvage Pathway

The primary target of **Purine phosphoribosyltransferase-IN-1** is the 6-oxopurine phosphoribosyltransferase, a central enzyme in the purine salvage pathway. This pathway allows the parasite to convert salvaged purine bases from the host into essential nucleotides required for DNA and RNA synthesis. The diagram below illustrates the purine salvage pathway and the point of inhibition by **Purine phosphoribosyltransferase-IN-1**.



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Caption: The purine salvage pathway and inhibition point.

Experimental Protocols

The determination of the inhibitory constant (K_i) for **Purine phosphoribosyltransferase-IN-1** against 6-oxopurine phosphoribosyltransferases is typically performed using a spectrophotometric enzyme inhibition assay. The following is a detailed methodology based on common practices for this type of experiment.

Objective: To determine the K_i of **Purine phosphoribosyltransferase-IN-1** against a purified recombinant 6-oxopurine phosphoribosyltransferase (e.g., from *P. falciparum*).

Materials:

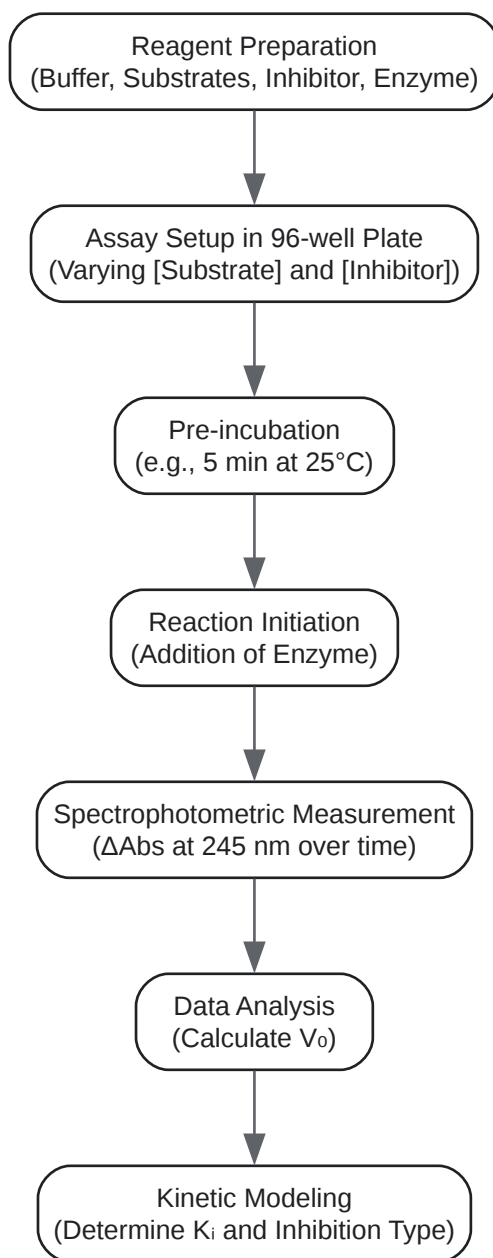
- Purified recombinant 6-oxopurine phosphoribosyltransferase
- **Purine phosphoribosyltransferase-IN-1**
- Hypoxanthine (substrate)
- 5-Phospho- α -D-ribose 1-pyrophosphate (PRPP) (co-substrate)
- Tris-HCl buffer (pH 7.4)
- $MgCl_2$
- UV-transparent 96-well plates or cuvettes
- UV-Vis spectrophotometer capable of reading at 245 nm

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **Purine phosphoribosyltransferase-IN-1** in an appropriate solvent (e.g., water or DMSO) and create a series of dilutions to be tested.
 - Prepare stock solutions of hypoxanthine and PRPP in the Tris-HCl buffer.
 - Prepare the assay buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM $MgCl_2$.
 - Prepare a solution of the purified enzyme in the assay buffer to a final concentration that yields a linear reaction rate for at least 10 minutes.
- Enzyme Inhibition Assay:
 - The assay is based on monitoring the conversion of hypoxanthine to inosine monophosphate (IMP), which results in a change in absorbance at 245 nm.
 - Set up a series of reactions in a 96-well plate. Each reaction should contain:

- Assay buffer
- A fixed concentration of PRPP (saturating concentration, typically around 500 μM)
- Varying concentrations of the substrate, hypoxanthine (e.g., from 0.5 to 10 times the K_m value).
- Varying concentrations of **Purine phosphoribosyltransferase-IN-1** (e.g., from 0.1 to 10 times the expected K_i).
- A control reaction without the inhibitor.
- Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.
- Initiate the reaction by adding the enzyme solution to each well.
- Immediately begin monitoring the change in absorbance at 245 nm over time (e.g., every 30 seconds for 10 minutes).
- Data Analysis:
 - Calculate the initial reaction velocity (V_0) for each reaction from the linear portion of the absorbance versus time plot.
 - To determine the mode of inhibition and the K_i value, plot the data using a double reciprocal plot (Lineweaver-Burk) or, more accurately, fit the initial velocity data to the appropriate enzyme inhibition equation (e.g., competitive, non-competitive, or mixed-model) using non-linear regression software.

The experimental workflow for such an inhibition assay can be visualized as follows:



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Caption: Workflow for enzyme inhibition assay.

Conclusion

Purine phosphoribosyltransferase-IN-1 is a highly potent and specific inhibitor of parasitic 6-oxopurine phosphoribosyltransferases. Its chemical properties and biological activity make it a valuable tool for studying the purine salvage pathway in parasites and a promising lead compound for the development of new anti-parasitic drugs. The experimental protocols outlined

in this guide provide a framework for the further investigation and characterization of this and similar compounds.

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References

- 1. Purine Metabolism in Plasmodium Falciparum as a Drug Target for Malaria - ProQuest [proquest.com]
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